2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a piperidine ring and a pyridine-4-carbonitrile moiety, contributes to its potential as a therapeutic agent.
Mechanism of Action
Target of Action
The primary target of the compound 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest .
Biochemical Pathways
The inhibition of CDK2 by 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy and safety profile .
Result of Action
The result of the action of 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is the significant inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell growth arrest . The compound has shown superior cytotoxic activities against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system. Common reagents include hydrazine derivatives and formamide.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the Pyridine-4-carbonitrile Moiety: This step involves the reaction of the intermediate compound with a pyridine-4-carbonitrile derivative, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a pyridine-4-carbonitrile moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-24-17-15(9-23-24)18(22-12-21-17)25-6-2-3-14(10-25)11-26-16-7-13(8-19)4-5-20-16/h4-5,7,9,12,14H,2-3,6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUOBLJZVDBLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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